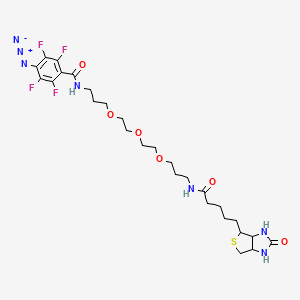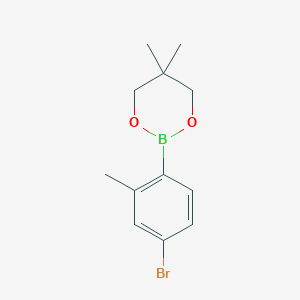
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The InChI code for the related compound “3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” is1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-3-4-13-5-9(8)12/h3-5H,6-7H2,1-2H3 . This provides a detailed description of the molecular structure, including the positions of the atoms and their connectivity. Physical And Chemical Properties Analysis
The related compound “3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” has a molecular weight of 225.48 . It is a solid at room temperature and should be stored in an inert atmosphere .科学的研究の応用
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is used in a variety of scientific research applications. It is used as a chemical reagent in biochemistry and physiology, as it has been found to interact with proteins and enzymes in a variety of ways. It is also used in laboratory experiments, as it can be used to study the effects of various compounds on biological systems.
作用機序
Target of Action
Similar compounds have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through a process known as phosphitylation . This process involves the transfer of a phosphite group from the compound to its target, resulting in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
Based on its potential phosphitylation activity, it can be speculated that it may influence pathways involving alcohols and heteroatomic nucleophiles .
Result of Action
Based on its potential phosphitylation activity, it can be speculated that it may result in the formation of useful glycosyl donors and ligands .
Action Environment
It is known that similar compounds are sensitive to heat and humidity , which suggests that these factors may also influence the action of “4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid”.
実験室実験の利点と制限
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has a number of advantages for laboratory experiments. It is a relatively stable compound, and it can be stored for long periods of time without significant degradation. It is also relatively inexpensive and easy to obtain. However, this compound does have some limitations for laboratory experiments. It is not very soluble in water, and it can be difficult to dissolve in aqueous solutions. Additionally, it can be toxic in high concentrations, and it should be handled with care.
将来の方向性
The potential future directions for 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid are numerous. It could be used to study the effects of various compounds on proteins and enzymes, as well as their effects on biochemical and physiological processes. It could also be used to develop new drugs and therapies for a variety of diseases. Additionally, this compound could be used to study the effects of environmental pollutants on biological systems. Finally, this compound could be used to develop new methods for synthesizing organic compounds.
合成法
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is synthesized from the reaction of 4-chlorobenzoic acid and 5,5-dimethyl-1,3,2-dioxaborinan-2-yl bromide. The reaction is conducted in an aqueous medium and yields a white crystalline solid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as a palladium-on-carbon catalyst. The reaction is typically conducted at temperatures between 100-150°C for 1-2 hours.
Safety and Hazards
The related compound “3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine” has associated safety information available. It is classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302+H312+H332-H319-H335, and various precautionary statements are provided .
特性
IUPAC Name |
4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClO4/c1-12(2)6-17-13(18-7-12)9-5-8(11(15)16)3-4-10(9)14/h3-5H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQZJHPBTAKZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6363125.png)

![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6363135.png)